Gemfibrozil 1-O-β-Glucuronide-d6

Bioanalysis Stable Isotope Dilution Mass Spectrometry

As the definitive deuterated (d6) internal standard for Gemfibrozil 1-O-β-Glucuronide, this compound co-elutes with the target analyte and provides a +6 Da mass shift, ensuring accurate matrix-effect correction in LC-MS/MS. It is essential for validated GLP/GCP bioanalytical methods per FDA/EMA guidance, enabling precise quantification in plasma, urine, and tissue for DDI, hepatic uptake, and toxicity studies.

Molecular Formula C₂₁H₂₄D₆O₉
Molecular Weight 432.49
CAS No. 1703747-47-0
Cat. No. B1140293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemfibrozil 1-O-β-Glucuronide-d6
CAS1703747-47-0
Synonyms1-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoate] β-D-Glucopyranuroic Acid-d6; _x000B_Gemfibrozil-d6 Glucuronide; 
Molecular FormulaC₂₁H₂₄D₆O₉
Molecular Weight432.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gemfibrozil 1-O-β-Glucuronide-d6 (CAS 1703747-47-0): A Deuterated Internal Standard for Quantitative LC-MS/MS Analysis of the Major Pharmacologically Active Metabolite of Gemfibrozil


Gemfibrozil 1-O-β-Glucuronide-d6 is a stable isotope-labeled analog of the major circulating metabolite of the fibrate-class lipid-lowering agent gemfibrozil, distinguished by the incorporation of six deuterium atoms in place of hydrogen atoms . The unlabeled counterpart, Gemfibrozil 1-O-β-Glucuronide (CAS 91683-38-4), is an acyl glucuronide conjugate that functions as a potent, mechanism-based inhibitor of cytochrome P450 2C8 (CYP2C8) and a moderate inhibitor of organic anion transporting polypeptide 1B1 (OATP1B1), serving as the principal mediator of clinically significant drug-drug interactions attributed to gemfibrozil therapy [1]. As a deuterated internal standard, this compound enables accurate, matrix-effect-corrected quantification of the unlabeled metabolite in complex biological matrices when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies [2].

Why Unlabeled Gemfibrozil 1-O-β-Glucuronide or Alternative Acyl Glucuronide Standards Cannot Substitute for Gemfibrozil 1-O-β-Glucuronide-d6 in Quantitative Bioanalytical Workflows


Procurement of the unlabeled metabolite standard (CAS 91683-38-4) or a structurally distinct acyl glucuronide internal standard is analytically insufficient for rigorous quantitative LC-MS/MS bioanalysis of Gemfibrozil 1-O-β-Glucuronide. First, the unlabeled standard cannot serve as an internal standard for its own quantification because it co-elutes with and is indistinguishable from the endogenous analyte, precluding correction for ionization suppression or enhancement caused by matrix components [1]. Second, employing a non-analogous internal standard (e.g., a different acyl glucuronide such as clofibric acid glucuronide) introduces substantial quantitative error due to differential chromatographic retention, distinct ionization efficiencies, and divergent matrix effect profiles, which compromise assay accuracy and precision [2]. Gemfibrozil 1-O-β-Glucuronide-d6, by virtue of its deuterium substitution, exhibits near-identical physicochemical properties and chromatographic behavior to the target analyte while maintaining a mass difference of +6 Da, enabling its unequivocal detection as a distinct isotopic peak that exactly mirrors the behavior of the analyte through sample preparation, chromatography, and ionization [3]. This co-eluting, chemically identical nature is the cornerstone of reliable stable isotope dilution mass spectrometry.

Quantitative Evidence Guide: Differentiating Gemfibrozil 1-O-β-Glucuronide-d6 (CAS 1703747-47-0) from Unlabeled Metabolite and Class-Related Acyl Glucuronide Standards


Evidence 1: Isotopic Purity and Mass Shift Enable Definitive Analyte Discrimination in LC-MS/MS Quantification

Gemfibrozil 1-O-β-Glucuronide-d6 is synthesized with a deuterium incorporation of six atoms, resulting in a nominal mass increase of +6 Da relative to the unlabeled Gemfibrozil 1-O-β-Glucuronide (C21H30O9, MW 426.46 g/mol vs. C21H24D6O9, MW 432.49 g/mol) . This isotopic mass shift is sufficient to ensure that the +6 isotopologue peak of the internal standard does not overlap with the naturally occurring isotopic envelope (M+1, M+2, etc.) of the unlabeled analyte, which would otherwise cause cross-signal contribution and quantitative inaccuracy [1]. In contrast, using a structurally unrelated internal standard, such as a non-deuterated clofibric acid glucuronide, introduces differential matrix effects that can result in accuracy deviations exceeding 15-20% in biological matrices [2].

Bioanalysis Stable Isotope Dilution Mass Spectrometry Pharmacokinetics

Evidence 2: Co-Eluting Chromatographic Behavior Minimizes Matrix Effect Variability Relative to Non-Analogous Internal Standards

The near-identical physicochemical properties of Gemfibrozil 1-O-β-Glucuronide-d6 and its unlabeled counterpart result in virtually indistinguishable chromatographic retention times under reversed-phase HPLC conditions, a critical requirement for compensating for matrix-induced ionization suppression or enhancement [1]. Studies on related acyl glucuronides demonstrate that employing a non-co-eluting internal standard (e.g., a structural analog with differing hydrophobicity) can result in differential matrix effects, leading to analyte-to-IS peak area ratio variations that compromise precision and accuracy [2]. The deuterated analog ensures that both analyte and IS experience identical ion suppression/enhancement at the moment of elution, thereby normalizing the response ratio [3].

Chromatography Matrix Effects Bioanalytical Method Validation LC-MS/MS

Evidence 3: Facilitation of Accurate Quantification of a Mechanism-Based CYP2C8 Inhibitor Critical for Drug-Drug Interaction Studies

Accurate quantification of Gemfibrozil 1-O-β-Glucuronide is not merely a metabolite measurement but a direct determinant of clinically significant drug-drug interactions (DDIs). The unlabeled metabolite is a potent mechanism-based inhibitor of CYP2C8, exhibiting a time-dependent decrease in IC50 from 24 µM to 1.8 µM following a 30-minute pre-incubation with NADPH-fortified human liver microsomes, while the parent drug gemfibrozil shows no such time-dependent inhibition [1]. Physiologically based pharmacokinetic (PBPK) models demonstrate that the circulating concentration of this glucuronide, accurately measured using a deuterated internal standard, is the major contributor to gemfibrozil-mediated DDIs with victim drugs such as cerivastatin, repaglinide, and pioglitazone, with its exposure required for complete CYP2C8 inactivation representing only a fraction of clinical concentrations [2]. Without the precision afforded by Gemfibrozil 1-O-β-Glucuronide-d6 as an internal standard, reliable estimation of in vivo inhibitory potential is compromised.

Drug-Drug Interactions CYP2C8 Inhibition Pharmacokinetics PBPK Modeling

Evidence 4: Enhanced Stability Compared to Clofibric Acid Glucuronide, Mitigating Analytical Interference from Acyl Migration Isomers

Acyl glucuronides are inherently prone to intramolecular acyl migration and hydrolysis, generating isomeric species that complicate accurate quantification. Comparative stability studies indicate that the half-life of gemfibrozil acyl glucuronide is approximately six times longer than that of clofibric acid acyl glucuronide under physiological conditions [1]. This enhanced stability, attributed to the steric hindrance from geminal dimethyl substitution on the alpha-carbon, minimizes the formation of β-glucuronidase-resistant acyl migration isomers during sample collection, storage, and analysis [2]. However, even with this relative stability, the use of a deuterated internal standard like Gemfibrozil 1-O-β-Glucuronide-d6 is essential to correct for any time-dependent degradation or isomerization that may occur, ensuring that the measured concentration reflects the authentic 1-O-β-acyl glucuronide present at the time of sampling [3].

Acyl Glucuronide Stability Isomerization Bioanalysis Metabolite Chemistry

Evidence 5: Enables Discrimination of Genotoxic Potential Through Precise Quantification of Covalent Protein Adduct Formation

Gemfibrozil 1-O-β-Glucuronide is an electrophilic species capable of forming covalent adducts with endogenous proteins, a property linked to idiosyncratic drug toxicity. In vivo studies in rats demonstrate that the glucuronide mediates the formation of covalently bound gemfibrozil-protein adducts, with steady-state concentrations reaching 31.40 ng/mg protein in plasma after 10 days of dosing at 150 mg/kg/day [1]. Furthermore, in vitro assays reveal that both gemfibrozil and clofibric acid glucuronides produce significant concentration-related DNA strand nicking and exhibit over 10-fold greater reactivity than the endogenous glycosylating agent, glucose 6-phosphate [2]. To accurately quantify these low-abundance, reactive species and their adducts in complex biological matrices and to distinguish them from non-covalently bound drug, a highly specific and sensitive analytical method employing a stable isotope-labeled internal standard such as Gemfibrozil 1-O-β-Glucuronide-d6 is required [3].

Toxicology Protein Adducts Reactive Metabolites Safety Assessment

Optimal Application Scenarios for Gemfibrozil 1-O-β-Glucuronide-d6 (CAS 1703747-47-0) in Preclinical and Clinical Research


Quantitative Bioanalysis of Gemfibrozil 1-O-β-Glucuronide in Plasma and Urine for Clinical Pharmacokinetic and DDI Studies

In clinical trials investigating the pharmacokinetics of gemfibrozil or its drug-drug interaction potential with CYP2C8 and OATP1B1 substrates (e.g., repaglinide, cerivastatin, pioglitazone), accurate measurement of the major active metabolite is mandatory. Gemfibrozil 1-O-β-Glucuronide-d6 is the definitive internal standard for validated LC-MS/MS methods, enabling correction for matrix effects and ensuring that the measured plasma or urine concentrations of the unlabeled metabolite are both accurate and precise [1]. This is critical for generating the concentration-time data required to populate PBPK models, which have demonstrated that the glucuronide is the primary driver of gemfibrozil's clinical interactions [2]. Without this deuterated standard, the quantitative rigor of the bioanalytical method would be significantly compromised, potentially leading to erroneous conclusions regarding the magnitude and clinical relevance of observed DDIs.

In Vitro Metabolism and Transporter Studies in Sandwich-Cultured Human Hepatocytes (SCHH)

When investigating the hepatic disposition, uptake, and efflux of gemfibrozil and its metabolites in advanced in vitro models like sandwich-cultured human hepatocytes (SCHH), the use of Gemfibrozil 1-O-β-Glucuronide-d6 as an internal standard is essential for quantifying the low concentrations of the glucuronide formed and transported [1]. Studies have shown that the glucuronide (GG), but not the parent drug (GEM), is a substrate for OATP1B1, 1B3, and 2B1, and undergoes active basolateral efflux via MRP2, MRP3, and MRP4 [1]. Accurate quantification using a deuterated IS allows researchers to precisely determine kinetic parameters (e.g., Km, Vmax for uptake and efflux) and to model the local hepatic concentrations that drive CYP2C8 inhibition, thereby providing a mechanistic understanding of the complex interplay between transporters and enzymes that underlies gemfibrozil DDIs [2].

Reactive Metabolite and Covalent Protein Adduct Studies in Toxicology

To investigate the potential for gemfibrozil acyl glucuronide to form covalent adducts with proteins—a process linked to idiosyncratic drug toxicity—researchers require a method to accurately quantify the free glucuronide and the resulting covalently bound adducts in tissues and plasma [1]. Gemfibrozil 1-O-β-Glucuronide-d6 serves as the optimal internal standard for these demanding LC-MS/MS assays, as it controls for the inherent instability of the acyl glucuronide during sample workup (including alkaline hydrolysis to liberate aglycones from adducts) and for variability in extraction efficiency [2]. This ensures that the measured steady-state adduct concentrations (e.g., 31.40 ng/mg protein in plasma) and their tissue-specific distribution are reliable, supporting robust safety assessments in preclinical toxicology studies [1].

Method Development and Validation for Regulated Bioanalysis (GLP/GCP)

In contract research organizations (CROs) and pharmaceutical bioanalytical laboratories operating under Good Laboratory Practice (GLP) or Good Clinical Practice (GCP) guidelines, the use of a stable isotope-labeled internal standard is the industry-accepted best practice for LC-MS/MS method validation, as stipulated by regulatory guidance from the FDA and EMA [1]. Gemfibrozil 1-O-β-Glucuronide-d6 is the required internal standard for developing and validating a robust, specific, and reproducible assay for Gemfibrozil 1-O-β-Glucuronide in biological matrices [2]. Its use directly supports meeting validation acceptance criteria for accuracy, precision, selectivity, and matrix effect, which are essential for the regulatory submission of new drug applications (NDAs) and abbreviated new drug applications (ANDAs) that include gemfibrozil interaction data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gemfibrozil 1-O-β-Glucuronide-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.